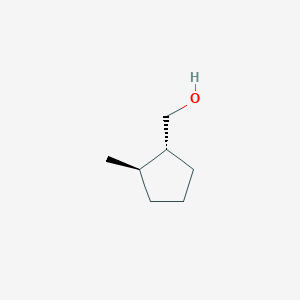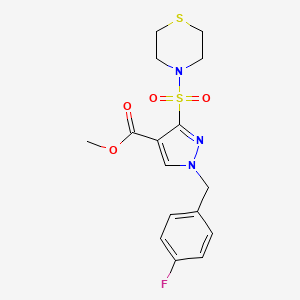
methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in various scientific research fields. However, it's essential to note that the specific research applications for this compound are not directly available in the literature reviewed. Therefore, this response will highlight similar compounds and their applications in research, which may offer insights into potential uses for the compound .
Applications in Medicinal Chemistry and Drug Development
Compounds structurally related to Methyl 1-(4-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate have been extensively studied for their medicinal properties. For instance, pyrazoles and their derivatives are known for their wide spectrum of biological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These activities are often associated with the antioxidant properties of chromones, which can neutralize active oxygen and inhibit free radical processes leading to cell impairment and various diseases (Yadav, Sharma, Parshad, & Manchanda, 2014). Additionally, methyl-substituted pyrazoles have been highlighted for their potent medicinal scaffolds, exhibiting a wide range of biological activities, suggesting that modifications to the pyrazole core can lead to significant therapeutic potential (Sharma, Singh, Singh, Kataria, & Kumar, 2021).
Analytical and Environmental Applications
Analytical methods for identifying and quantifying similar compounds, such as methyl paraben, in various matrices are crucial in environmental science, pharmacology, and cosmetic product safety. Techniques like spectrophotometry, HPLC, electrokinetic capillary electrophoresis, spectrofluorimetry, UPLC, and flow injection analysis have been developed to ensure the safe concentration levels of such compounds in consumer products and the environment (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Potential in Chemical Synthesis and Material Science
Compounds with phosphorylated azoles, including imidazole derivatives, have been synthesized for various chemical and biological properties, including insectoacaricidal, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The synthesis and transformation of such compounds contribute significantly to drug discovery and materials science, indicating potential research applications for similarly structured compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the central nervous system, it is involved in the regulation of various human functions such as pain, memory, and mood .
Mode of Action
The compound has a low nanomolar σ1 receptor affinity and a high selectivity . It binds to the σ1 receptor, modulating the function of the receptor and influencing the downstream effects .
Biochemical Pathways
The interaction of the compound with the σ1 receptor can affect various biochemical pathways. These include pathways involving the vesicular acetylcholine transporter, σ2 receptors, and various neurotransmitter receptors such as adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1, D2L, γ-aminobutyric acid A (GABAA), NMDA, melatonin MT1, MT2, and serotonin 5-HT1 .
Pharmacokinetics
The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . This suggests that the compound has good bioavailability. No radiometabolite of the compound was observed to enter the brain .
Result of Action
The binding of the compound to the σ1 receptor in the brain can have various molecular and cellular effects. For example, it can influence calcium signaling at the ER, which can have downstream effects on various cellular functions .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of the selective σ1 receptor agonist SA4503 significantly reduced the level of accumulation of the compound in the brain . This suggests that the efficacy and stability of the compound can be influenced by the presence of other compounds in the environment.
Eigenschaften
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)14-11-19(10-12-2-4-13(17)5-3-12)18-15(14)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWLZEOLPKJIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)
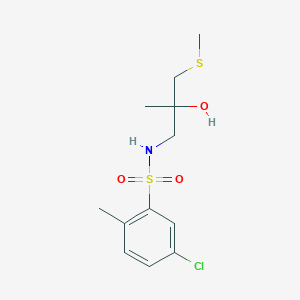
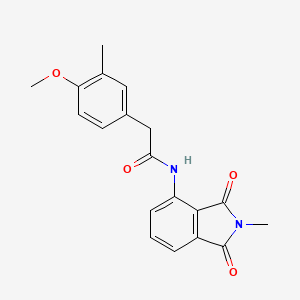
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)
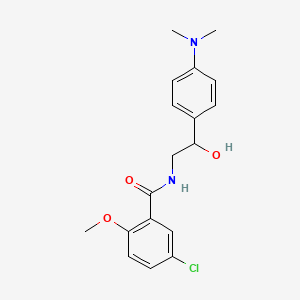
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)
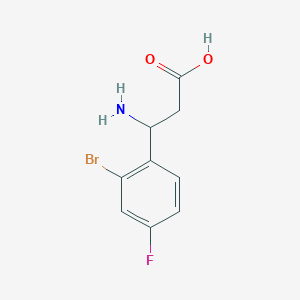
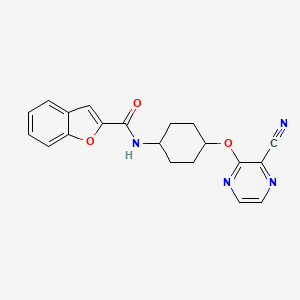
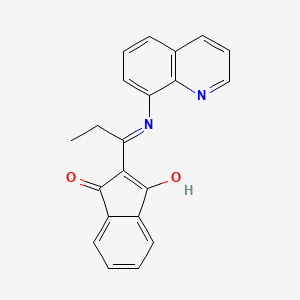
![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)
